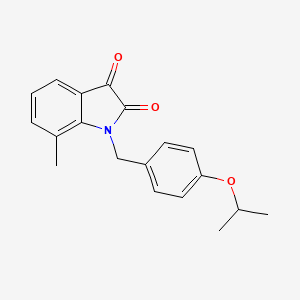

N-(4-(4-benzylpiperidine-1-carbonyl)benzyl)-2-fluorobenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

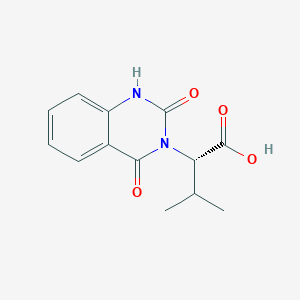

“N-(4-(4-benzylpiperidine-1-carbonyl)benzyl)-2-fluorobenzenesulfonamide” is a complex organic compound. It contains a benzylpiperidine functional group, which is often found in pharmaceuticals and bioactive compounds . The compound also contains a carbonyl group, a benzyl group, and a sulfonamide group .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the benzylpiperidine moiety, followed by the introduction of the carbonyl group, the benzyl group, and finally the sulfonamide group . The exact synthesis pathway would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzylpiperidine, carbonyl, benzyl, and sulfonamide groups would contribute to the overall structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents present. The benzylpiperidine, carbonyl, benzyl, and sulfonamide groups could all potentially participate in reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and its reactivity with other chemicals .科学的研究の応用

Advanced Intermediates for Nitrogenous Heterocycles Synthesis

N-Benzyl-2-nitrobenzenesulfonamides, through base-mediated intramolecular arylation, yield benzhydrylamines, which are crucial intermediates for creating nitrogenous heterocycles, such as indazole oxides and quinazolines. This process highlights the compound's role in facilitating complex organic syntheses, leading to potential applications in pharmaceuticals and material sciences (Kisseljova et al., 2014).

Fluorescent Probe for Thiophenols Discrimination

In chemical and environmental sciences, the detection and discrimination of thiophenols over aliphatic thiols are crucial due to their toxic nature. A study describes the design of a reaction-based fluorescent probe utilizing a sulfonamide group for this purpose. This probe exhibits high selectivity and sensitivity, indicating the compound's utility in developing detection tools for environmental monitoring and safety (Wang et al., 2012).

Crystal Structure Analysis

Investigations into the crystal structures of closely related sulfonamide compounds provide insights into their intermolecular interactions and structural stability. Such studies are foundational in the development of new materials and in understanding the physicochemical properties of potential pharmaceuticals (Suchetan et al., 2015).

Enantioselective Fluorination

The compound's derivatives have been explored for their role in the enantioselective fluorination of 2-oxindoles, catalyzed by chiral palladium complexes. This application is particularly relevant in the synthesis of bioactive molecules and pharmaceuticals, demonstrating the compound's versatility in organic synthesis (Wang et al., 2014).

Electrophilic Fluorination Reagent

As a sterically demanding analogue of popular fluorinating reagents, the compound enhances the enantioselectivity of products in various fluorination reactions. This property is exploited in synthesizing enantioselectively fluorinated molecules, which are valuable in pharmaceutical research and development (Yasui et al., 2011).

作用機序

Target of Action

It is known that benzylpiperidine derivatives have shown activity against different viruses . They have been found to inhibit the H1N1 influenza virus through specific hemagglutinin fusion peptide interaction .

Mode of Action

The compound acts as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine . The interaction with these targets results in the release of these neurotransmitters, which can lead to various physiological effects.

Biochemical Pathways

The release of dopamine, norepinephrine, and serotonin suggests that it may influence pathways related to mood regulation, alertness, and neural signaling .

Pharmacokinetics

Benzylpiperidine derivatives are known to have a fast onset of action and a short duration , which could impact their bioavailability and pharmacokinetics.

Result of Action

The release of dopamine, norepinephrine, and serotonin by this compound can lead to various molecular and cellular effects. These neurotransmitters play crucial roles in mood regulation, alertness, and neural signaling . Therefore, the compound’s action could potentially influence these processes.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[[4-(4-benzylpiperidine-1-carbonyl)phenyl]methyl]-2-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27FN2O3S/c27-24-8-4-5-9-25(24)33(31,32)28-19-22-10-12-23(13-11-22)26(30)29-16-14-21(15-17-29)18-20-6-2-1-3-7-20/h1-13,21,28H,14-19H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBAAQOWDOTXAIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)CNS(=O)(=O)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-isopropylphenyl)acetamide](/img/structure/B2870881.png)

![7-((2E)but-2-enyl)-3,9-dimethyl-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]puri ne-6,8-dione](/img/structure/B2870882.png)

![3-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid](/img/structure/B2870883.png)

![(Z)-1-benzyl-3-(((3-fluorophenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2870885.png)

![N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2870892.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(2,5-dimethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2870894.png)

![3'-(3-Chloro-4-methylphenyl)-1-[(2-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2870896.png)

![N-(4-methoxyphenyl)-4-methyl-3-[[(E)-2-phenylethenyl]sulfonylamino]benzenesulfonamide](/img/structure/B2870901.png)